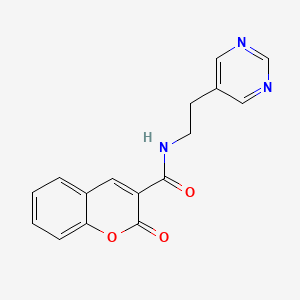![molecular formula C22H16N2O2S2 B2684791 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol CAS No. 22128-96-7](/img/structure/B2684791.png)
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a complex chemical compound with a unique structure that includes two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound is known for its diverse applications in scientific research, particularly in the fields of organic electronics, catalysis, and drug discovery.
Wirkmechanismus
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M tuberculosis
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is not reported in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with benzo[d]thiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,4-diol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzo[d]thiazol-2-ylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol has numerous applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent UV-Visible absorption properties and outstanding fluorescent ability.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Drug Discovery: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with similar fluorescent properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A thiadiazole derivative with applications in organic electronics and catalysis.
Uniqueness
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is unique due to its dual benzo[d]thiazol-2-ylmethyl groups, which confer distinct electronic and steric properties. These properties enhance its performance in applications such as organic electronics and catalysis, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-17-10-14(12-22-24-16-6-2-4-8-20(16)28-22)18(26)9-13(17)11-21-23-15-5-1-3-7-19(15)27-21/h1-10,25-26H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRIMGGDAYANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC(=C(C=C3O)CC4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
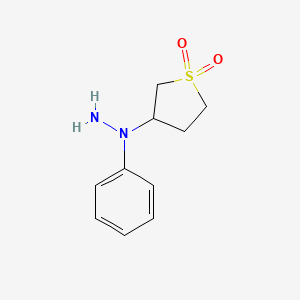
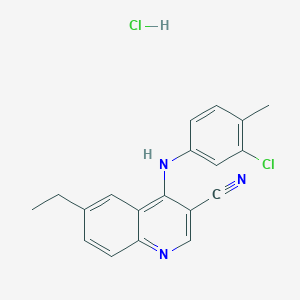

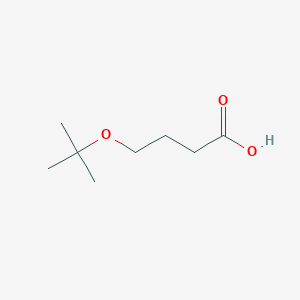
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
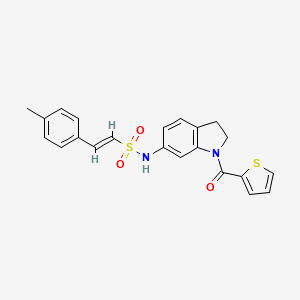
![2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide](/img/structure/B2684715.png)
![methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate](/img/structure/B2684719.png)
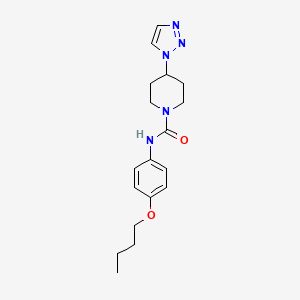
![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
